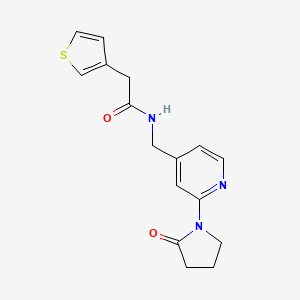

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

Historical Development of Heterocyclic Acetamides in Pharmaceutical Research

Heterocyclic acetamides have been pivotal in pharmaceutical innovation since the mid-20th century. Early discoveries, such as the antimicrobial properties of sulfonamide-based heterocycles, laid the groundwork for exploring nitrogen- and sulfur-containing rings. The integration of pyrrolidinone and pyridine motifs, as seen in N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide, emerged from efforts to enhance metabolic stability and target selectivity. For instance, the pyrrolidinone moiety, a lactam derivative, improves solubility and bioavailability, while the pyridine ring facilitates π-π interactions with biological targets.

The transition from simple acetamides to complex heterocyclic variants accelerated in the 2000s, driven by advances in combinatorial chemistry and high-throughput screening. This compound exemplifies the trend toward hybrid structures that combine multiple pharmacophores to address polypharmacological targets.

Classification Within Acetamide-Based Compounds

This compound belongs to a specialized subclass of acetamides characterized by fused heterocyclic systems. Its classification can be delineated as follows:

| Classification Level | Description |

|---|---|

| Primary Class | Acetamides (RNHC(=O)CH₃ derivatives) |

| Subclass | Heterocyclic Acetamides (containing ≥1 heteroatom in the ring) |

| Structural Variant | Polycyclic Heteroaromatic Acetamides (pyridine, pyrrolidinone, thiophene rings) |

This compound’s structure integrates a pyridine ring (six-membered, nitrogen-containing), a pyrrolidinone moiety (five-membered lactam), and a thiophene group (five-membered, sulfur-containing). Such multicomponent architectures are rare in early-generation acetamides but have become increasingly prevalent in kinase inhibitors and protease modulators.

Academic Significance in Heterocyclic Chemistry

The compound’s academic value lies in its demonstration of strategic heterocyclic hybridization. Key insights include:

- Synergistic Electronic Effects : The electron-deficient pyridine ring and electron-rich thiophene group create a polarized system, enhancing interactions with charged protein residues.

- Conformational Rigidity : The pyrrolidinone ring imposes steric constraints that reduce entropic penalties during target binding, a principle critical to rational drug design.

- Synthetic Versatility : Its synthesis employs modular coupling reactions, serving as a teachable example of convergent synthesis in graduate-level curricula.

Recent computational studies have highlighted its potential as a template for designing covalent inhibitors, where the acetamide group acts as a Michael acceptor for nucleophilic cysteine residues.

Research Trajectory and Knowledge Gaps

Current research on this compound focuses on three domains:

- Synthetic Optimization : While existing routes yield moderate efficiencies (45–60%), improvements in catalytic systems (e.g., palladium nanoparticles) could enhance atom economy.

- Target Identification : Preliminary docking studies suggest affinity for tyrosine kinases, but empirical validation is lacking.

- Material Science Applications : The thiophene moiety’s conductive properties remain underexplored for organic electronics.

Critical gaps include the absence of in vivo pharmacokinetic data and limited structure-activity relationship (SAR) studies for peripheral substituents.

Cross-Disciplinary Relevance in Chemical Sciences

This acetamide derivative bridges multiple disciplines:

- Medicinal Chemistry : Hybrid heterocycles are prioritized in antiviral and anticancer lead optimization.

- Materials Science : Thiophene-containing compounds are precursors for conducting polymers, suggesting utility in organic field-effect transistors (OFETs).

- Catalysis : The pyridine-pyrrolidinone framework could serve as a ligand for transition-metal catalysts, analogous to pyridine-oxazoline systems.

A comparative analysis of its applications is summarized below:

| Discipline | Potential Application | Key Structural Feature Utilized |

|---|---|---|

| Medicinal Chemistry | Kinase inhibition | Pyridine-pyrrolidinone scaffold |

| Materials Science | Conductive polymer synthesis | Thiophene moiety |

| Organic Synthesis | Chiral ligand design | Stereoelectronic tunability of acetamide |

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c20-15(9-13-4-7-22-11-13)18-10-12-3-5-17-14(8-12)19-6-1-2-16(19)21/h3-5,7-8,11H,1-2,6,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJCIHCTLIGCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

-

Formation of the Pyrrolidinone Intermediate: : The initial step involves the synthesis of the 2-oxopyrrolidin-1-yl intermediate. This can be achieved through the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.

-

Pyridine Ring Introduction: : The pyridine ring is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction. This step requires the use of a pyridine boronic acid or halide and a suitable catalyst.

-

Thiophene Ring Attachment: : The thiophene ring is incorporated through a similar coupling reaction, ensuring the correct positioning of the thiophene moiety on the acetamide backbone.

-

Final Assembly: : The final step involves the condensation of the pyrrolidinone-pyridine intermediate with the thiophene-acetamide fragment under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized at the thiophene ring or the pyrrolidinone moiety using oxidizing agents such as hydrogen peroxide or potassium permanganate.

-

Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders, cancer, and inflammatory diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its structural features make it suitable for incorporation into materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone and pyridine rings can engage in hydrogen bonding and π-π interactions, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following table summarizes key analogues and their distinguishing features:

Key Comparisons

Electronic and Steric Effects

- The pyridine nitrogen may act as a hydrogen-bond acceptor, improving solubility and target affinity compared to purely hydrocarbon substituents .

- Compound 4a (Nitro-substituted): The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring. This may lower solubility in polar solvents but improve stability against metabolic oxidation .

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O2S |

| Molecular Weight | 369.48 g/mol |

| CAS Number | 2034536-17-7 |

The structure incorporates a pyrrolidinone ring, a pyridine ring, and a thiophene moiety, contributing to its diverse chemical reactivity and potential biological interactions. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. A common synthetic route may include:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Pyridine Ring Functionalization : Functionalization with suitable leaving groups followed by nucleophilic substitution.

- Amide Bond Formation : Coupling the pyridine derivative with thiophenic acetic acid derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. Research indicates that it may modulate enzyme activity or receptor interactions, leading to therapeutic effects in various disease models.

Potential Biological Activities

-

Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. For example, in vitro studies using A549 human lung adenocarcinoma cells demonstrated that the compound reduced cell viability significantly compared to control treatments .

- Case Study : In a comparative study, compounds similar to this compound showed promising results against multidrug-resistant cancer cell lines, highlighting its potential as an anticancer agent.

-

Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the thiophene moiety is believed to enhance its lipophilicity and biological activity.

- Case Study : Testing against methicillin-resistant Staphylococcus aureus (MRSA) indicated that derivatives of this compound could inhibit bacterial growth effectively.

Research Findings

Recent studies have identified structure–activity relationships (SARs) that elucidate how modifications to the compound's structure can enhance its biological efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased lipophilicity and potency against cancer cells |

| Alteration of the thiophene structure | Enhanced antimicrobial properties |

These findings underscore the importance of structural modifications in optimizing the compound’s therapeutic profile.

Q & A

Q. What are the standard synthetic routes for preparing N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(thiophen-3-yl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including:

- Ugi Four-Component Reaction : Combining γ-aminobutyric acid (as the amine source), aldehydes, and isocyanates to form the 2-oxopyrrolidin-1-yl-acetamide core .

- Alkylation : Introducing the pyridin-4-ylmethyl group via reaction of 2-(2-oxopyrrolidin-1-yl)pyridine with chlorinated intermediates under basic conditions (e.g., NaH/DMF) .

- Thiophene coupling : Using Suzuki-Miyaura or nucleophilic substitution to attach the thiophen-3-yl moiety .

Key purification steps involve column chromatography and recrystallization. Yield optimization requires stoichiometric control (e.g., 2.6–2.8-fold molar excess of sodium methylate for thioether formation) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 2-oxopyrrolidin-1-yl group (δ ~2.1–2.5 ppm for pyrrolidinyl protons) and acetamide carbonyl (δ ~168–170 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and DMF, sparingly soluble in water. Solubility can be enhanced using co-solvents like ethanol (1:3 v/v DMSO:EtOH) .

- Stability : Stable at room temperature in inert atmospheres. Degradation occurs under prolonged UV exposure (monitored via HPLC) or strong acids/bases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Use Pd/C or Ni catalysts for coupling reactions, optimizing temperature (60–80°C) and solvent (THF/EtOH mixtures) .

- Kinetic Control : For thioacetamide formation, maintain pH 7–8 and slow reagent addition to minimize polysubstitution .

- In-line Analytics : Employ TLC or HPLC-MS to monitor intermediates and adjust reaction times dynamically .

Q. How do structural analogs of this compound compare in target binding affinity?

- Methodological Answer :

- Molecular Docking : Compare interactions with Hsp90 or kinase targets using AutoDock Vina. The thiophen-3-yl group shows π-π stacking with aromatic residues, while the 2-oxopyrrolidin-1-yl moiety hydrogen-bonds to catalytic lysines .

- SAR Table :

| Analog Structure | Key Modification | Binding ΔG (kcal/mol) |

|---|---|---|

| Parent Compound | – | -9.2 |

| Pyrimidine-core | Thieno[2,3-d]pyrimidine | -8.5 |

| Oxadiazole-deriv | Added oxadiazole | -10.1 |

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity .

- Orthogonal Validation : Confirm cytotoxicity (via MTT) and target engagement (SPR or ITC) to distinguish off-target effects .

Q. What strategies enhance metabolic stability without compromising activity?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the acetamide as a tert-butyl carbamate, improving bioavailability and enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.